molecular formula C16H19ClN2O3 B5624729 1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one

1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one

Cat. No. B5624729
M. Wt: 322.78 g/mol
InChI Key: MIXSHRXYXQNEMA-UHFFFAOYSA-N
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Description

The chemical compound under discussion is a complex organic molecule that potentially serves as a scaffold for drug discovery due to its unique structure comprising benzoxazepin and piperidinone units. These scaffolds are notable in medicinal chemistry for their potential application in developing new therapeutic agents.

Synthesis Analysis

The synthesis of similar structures often involves multi-step organic reactions. For instance, the synthesis of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffolds, which are structurally related, involves a three-step synthesis from ortho-hydroxyacetophenone and N-benzylpiperidone, revealing the complexity and intricacy involved in constructing these molecules (Willand et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to our subject compound reveals well-defined orientations of side chains, demonstrating the spatial arrangement crucial for biological activity. For instance, structural studies on derivatives of benzazepine show how specific substitutions on the molecular scaffold affect the molecular conformation and, consequently, the potential biological functions (Soldatenkov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving these scaffolds typically include substitutions and ring-closure reactions, which are essential for generating diverse derivatives with varying biological activities. The functional groups in these molecules, such as the piperidinone moiety, play a crucial role in their chemical reactivity and the formation of new bonds under specific conditions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of compounds like these are crucial for their application in drug development. For example, understanding the crystal structure of similar compounds helps in determining the feasibility of its use in various pharmaceutical formulations (Thimmegowda et al., 2009).

Safety and Hazards

The safety and hazards associated with the compound “1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one” are not fully known. It is recommended to handle it with appropriate safety measures, including wearing laboratory clothes, disposable gloves, and masks .

Future Directions

The future directions for the research on benzoxazepine derivatives could include further investigation into their anticancer properties, exploration of other potential therapeutic applications, and development of more efficient synthesis methods .

properties

IUPAC Name

1-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c17-13-4-5-14-12(9-13)10-19(7-8-22-14)16(21)11-18-6-2-1-3-15(18)20/h4-5,9H,1-3,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXSHRXYXQNEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)N2CCOC3=C(C2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one

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